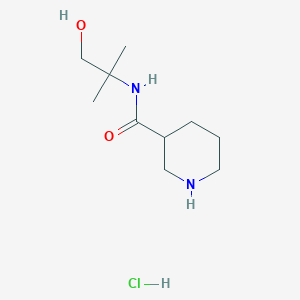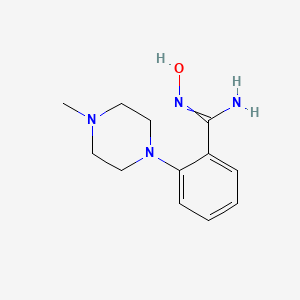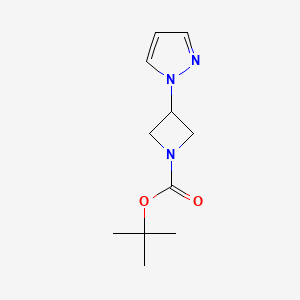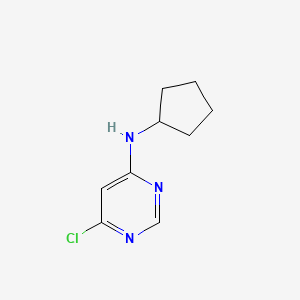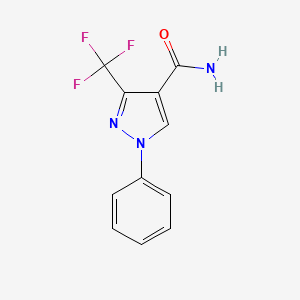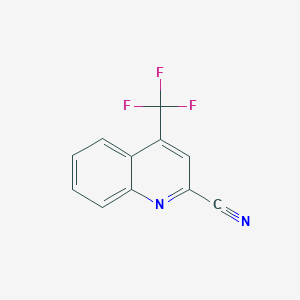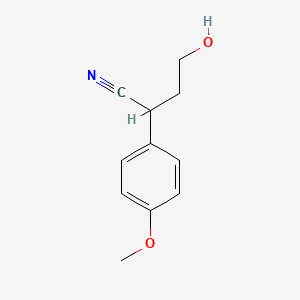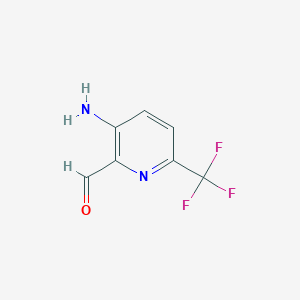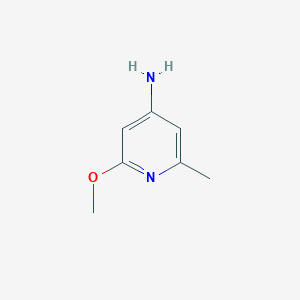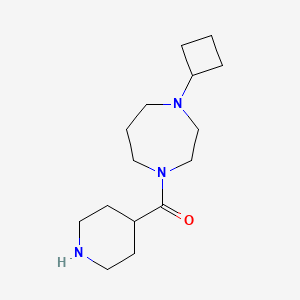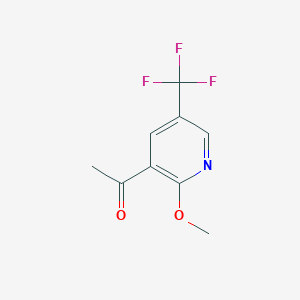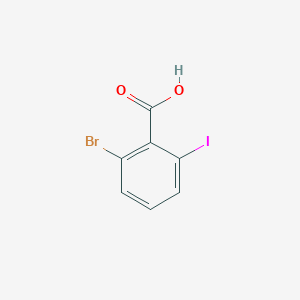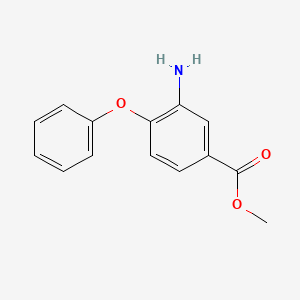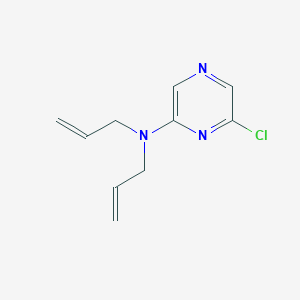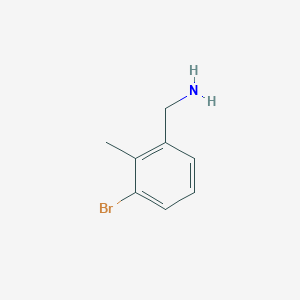
(3-Bromo-2-methylphenyl)methanamine
Vue d'ensemble
Description
“(3-Bromo-2-methylphenyl)methanamine” is a chemical compound with the CAS Number: 943722-02-9 . It has a molecular weight of 200.08 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “(3-bromo-2-methylphenyl)methanamine” and its InChI code is "1S/C8H10BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3" . This indicates the compound consists of a bromine atom, a methyl group, and an amine group attached to a phenyl ring.Physical And Chemical Properties Analysis
“(3-Bromo-2-methylphenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 200.08 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis and Characterization
- (3-Bromo-2-methylphenyl)methanamine is used in the synthesis of various compounds. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding reaction using similar compounds, highlighting the utility of bromophenyl methanamines in organic synthesis (Shimoga, Shin, & Kim, 2018).
Catalytic Applications
- Bromophenyl methanamines, similar to (3-Bromo-2-methylphenyl)methanamine, have been used in catalytic applications. For instance, they have been involved in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, indicating their role in facilitating complex chemical reactions (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Antimicrobial and Anticancer Research
- Bromophenols, which can be derived from bromophenyl methanamines, have been studied for their antimicrobial properties. This suggests potential pharmaceutical applications for derivatives of (3-Bromo-2-methylphenyl)methanamine (Xu et al., 2003).
Biomedical Imaging and Photocytotoxicity
- Derivatives of bromophenyl methanamines have been synthesized and used in biomedical imaging and studied for their photocytotoxic properties in red light, indicating potential applications in cancer therapy (Basu et al., 2014).
Molecular Docking and Biological Efficacy
- Studies have been conducted on the molecular docking and biological efficacy of Schiff base rare earth metal complexes involving furan-2-yl methanamines, indicating the use of bromophenyl methanamines in developing new pharmaceutical compounds (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Synthesis of Novel Complexes
- Palladium and platinum complexes have been synthesized using pyrrole Schiff bases derived from (phenyl)methanamine, which are similar to (3-Bromo-2-methylphenyl)methanamine. These complexes have been investigated for their anticancer activity, demonstrating the compound's potential in medicinal chemistry (Mbugua et al., 2020).
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(3-bromo-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMWYUIURJVHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-methylphenyl)methanamine | |
CAS RN |
943722-02-9 | |
| Record name | (3-bromo-2-methylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

